4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid
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Overview
Description
4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring attached to a benzoic acid moiety, with a methyl group at the 4-position of the triazole ring. It has a molecular formula of C10H9N3O2 and a molecular weight of 203.2 g/mol .
Mechanism of Action
Target of Action
It has been suggested that the compound may have potential anticancer properties , indicating that it could interact with targets involved in cell proliferation and survival.
Mode of Action
Some studies suggest that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid might interact with its targets to disrupt normal cell functions, leading to programmed cell death.
Biochemical Pathways
Given its potential anticancer properties , it might affect pathways related to cell cycle regulation, apoptosis, and DNA repair.
Result of Action
Based on its potential anticancer properties , it might induce changes at the molecular level that lead to cell death, specifically in cancer cells.
Biochemical Analysis
Cellular Effects
Triazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Triazole compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Triazole compounds have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Triazole compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Triazole compounds have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .
Subcellular Localization
Triazole compounds have been studied for their subcellular localization and any effects on their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with benzoic acid derivatives. One common method includes the use of potassium carbonate as a base in the reaction . The reaction is carried out under reflux conditions, followed by purification through crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring and benzoic acid moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a different position of the triazole ring.
4-methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Used in the synthesis of coordination polymers.
Uniqueness
4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a pharmacophore in drug design make it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-methyl-3-(1,2,4-triazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-3-8(10(14)15)4-9(7)13-5-11-12-6-13/h2-6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUAKONIJANNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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